
Retinylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retinylamine, also known as this compound, is a useful research compound. Its molecular formula is C20H31N and its molecular weight is 285.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Ocular Disorders
Retinylamine has shown promise in treating various retinal disorders, particularly diabetic retinopathy and light-induced retinal degeneration:
- Diabetic Retinopathy : In studies involving diabetic mice, this compound administration significantly inhibited capillary degeneration and reduced retinal superoxide levels. It also decreased the expression of inflammatory proteins associated with diabetes, thereby mitigating early lesions characteristic of diabetic retinopathy .
- Retinal Degeneration : Peptide derivatives of this compound have been synthesized to enhance stability and ocular bioavailability. These derivatives have demonstrated efficacy in preventing light-induced retinal degeneration in mouse models. For instance, the compound RVG (this compound-L-valylglycine amide) exhibited minimal side effects while effectively protecting against retinal damage .
Dermatological Applications
Retinoids, including this compound, are widely used in dermatology for their ability to promote skin renewal and treat conditions such as acne, psoriasis, and photoaging:
- Photoaging : this compound has been incorporated into formulations aimed at improving skin texture and reducing wrinkles associated with aging. Its effectiveness as a topical agent has been supported by clinical studies demonstrating enhanced skin appearance following treatment with retinoid formulations .
- Acne Treatment : The anti-inflammatory properties of this compound also contribute to its use in acne therapies, where it helps reduce inflammation and prevent clogged pores.
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
常见问题
Basic Research Questions
Q. What preclinical models are validated for studying Retinylamine’s efficacy in retinal degeneration?
this compound’s efficacy has been primarily tested in murine models of age-related macular degeneration (AMD). For example, intraperitoneal administration in mice reduced toxic retinal byproducts (e.g., lipofuscin and Bruch’s membrane thickening) and inhibited choroidal neovascularization . When selecting models, prioritize those replicating AMD pathophysiology, such as genetic mutants with impaired retinal pigment epithelium (RPE) function. Ensure reproducibility by detailing strain, dosage, and administration routes, as per standardized protocols for preclinical studies .
Q. What key pharmacokinetic parameters should be prioritized in this compound studies?
Focus on bioavailability, tissue distribution (e.g., retinal vs. systemic uptake), and metabolic clearance. This compound’s effects depend on its ability to modulate all-trans-retinal clearance in the retina . Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify retinal concentrations. Cross-reference findings with toxicity thresholds to avoid confounding results from metabolite accumulation .
Q. How can researchers optimize this compound synthesis for experimental consistency?
this compound synthesis should follow peer-reviewed protocols with rigorous purity validation (e.g., nuclear magnetic resonance spectroscopy, HPLC). Document reaction conditions (e.g., solvents, catalysts) and storage protocols to prevent degradation. For novel derivatives, provide spectral data and stability assessments under varying pH/temperature conditions .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across experimental models be resolved?
Contradictions may arise from interspecies variability (e.g., murine vs. primate retinal metabolism) or divergent dosing regimens. Conduct dose-response studies across models while controlling variables like light exposure and genetic background. Use meta-analytical frameworks to compare outcomes and identify confounders (e.g., oxidative stress markers) . For translational relevance, validate findings in human RPE cell cultures or ex vivo retinal explants .
Q. What methodologies are recommended for assessing this compound’s long-term safety in chronic AMD models?
Longitudinal studies should monitor retinal histopathology, systemic toxicity (e.g., liver/kidney function), and off-target effects. Employ optical coherence tomography (OCT) for non-invasive retinal imaging and electroretinography (ERG) to evaluate photoreceptor function. Use survival analysis and Kaplan-Meier curves to correlate dosage with adverse event rates .
Q. How can this compound’s antiangiogenic effects be differentiated from other retinoids in combinatorial therapies?
Design studies with dual inhibitors (e.g., this compound + anti-VEGF agents) and isolate mechanisms via transcriptomic profiling (RNA-seq) or pathway-specific knockout models. Compare outcomes using metrics like choroidal neovascularization area and vascular endothelial growth factor (VEGF) expression levels. Address confounding interactions through factorial experimental designs .
Q. Methodological Considerations
- Data Interpretation : Use multivariate regression to account for covariates like age and genetic modifiers in AMD models .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and statistical power calculations .
- Reproducibility : Share raw data, code, and detailed protocols in supplementary materials to facilitate replication .
属性
CAS 编号 |
43219-27-8 |
---|---|
分子式 |
C20H31N |
分子量 |
285.5 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-amine |
InChI |
InChI=1S/C20H31N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15,21H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |
InChI 键 |
ILYSIVSSNXQZQG-OVSJKPMPSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCN)C)C |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CN)/C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCN)C)C |
同义词 |
11-cis-Ret-NH2 cis-retinylamine retinylamine trans-retinylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。